Enhanced Lipophilicity Relative to Non-Phosphonated Cyclopropane Carboxylates
The diethoxyphosphinyl group substantially raises the computed logP of the target compound to 2.35, compared with a logP of 0.96–1.06 for ethyl cyclopropanecarboxylate . This 1.3–1.4 log unit increase translates to approximately a 20-fold higher estimated n-octanol/water partition coefficient, offering greater passive membrane permeability potential .
| Evidence Dimension | Computed logP (XLogP3 or equivalent) |
|---|---|
| Target Compound Data | logP = 2.35 (est.) |
| Comparator Or Baseline | Ethyl cyclopropanecarboxylate, logP = 0.96–1.06 |
| Quantified Difference | ΔlogP ≈ +1.3 to +1.4 (≈20-fold higher partition coefficient) |
| Conditions | Computational prediction; experimental logP not individually measured in a comparable assay |
Why This Matters
When designing cell-permeable probes or prodrugs, a higher logP can improve passive membrane crossing, making the phosphorylcyclopropane scaffold a superior choice over non-phosphonated cyclopropane esters for intracellular target engagement.
